Cas no 1261947-97-0 (5-(3,5-Dicarboxyphenyl)-3-fluorophenol)

5-(3,5-Dicarboxyphenyl)-3-fluorophenol 化学的及び物理的性質
名前と識別子
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- MFCD18314032
- DTXSID70684533
- 5-(3,5-DICARBOXYPHENYL)-3-FLUOROPHENOL
- 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- 1261947-97-0
- 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
- 5-(3,5-Dicarboxyphenyl)-3-fluorophenol
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- MDL: MFCD18314032
- インチ: InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
- InChIKey: YBORRHMRKMGEEB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 276.04340155Da
- どういたいしつりょう: 276.04340155Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 94.8Ų
5-(3,5-Dicarboxyphenyl)-3-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320069-5 g |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%; . |
1261947-97-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320069-5g |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%; . |
1261947-97-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
5-(3,5-Dicarboxyphenyl)-3-fluorophenolに関する追加情報
Introduction to 5-(3,5-Dicarboxyphenyl)-3-fluorophenol (CAS No. 1261947-97-0)
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1261947-97-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a phenolic core with functionalized aromatic rings, making it a promising candidate for various biochemical applications. The presence of both carboxylic acid groups and a fluorine substituent imparts unique electronic and steric properties, which are highly relevant in the design of novel therapeutic agents.
The structural motif of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol incorporates two key functional groups: the carboxylic acid moieties at the 3,5-positions of the phenyl ring and the fluorine atom at the 3-position. These features not only contribute to its distinct chemical reactivity but also open up avenues for its utility in drug discovery and material science. The carboxylic acid groups can participate in hydrogen bonding interactions, enhancing its solubility in polar solvents and facilitating its incorporation into larger molecular assemblies. Meanwhile, the fluorine atom, being an electronegative element, can modulate the electronic properties of the aromatic system, influencing its interaction with biological targets.
In recent years, there has been a growing interest in developing small-molecule inhibitors that target specific enzymes or receptors involved in pathological processes. 5-(3,5-Dicarboxyphenyl)-3-fluorophenol has been explored as a potential lead compound in this context due to its structural features that mimic natural substrates or transition-state analogs. For instance, its ability to engage in multiple hydrogen bonding interactions makes it a suitable scaffold for designing molecules that interact with proteins or nucleic acids. Additionally, the fluorine atom can serve as a handle for further derivatization via cross-coupling reactions or other synthetic methodologies, allowing for the creation of libraries of structurally diverse compounds.
One of the most compelling aspects of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol is its potential application in modulating inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. Studies have suggested that compounds with similar structural motifs can interfere with key signaling cascades involved in inflammation by inhibiting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). The carboxylic acid groups may facilitate binding to active sites or allosteric pockets on these enzymes, while the fluorine atom could enhance binding affinity through electrostatic or van der Waals interactions.
The synthesis of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol represents another area of interest within synthetic organic chemistry. The presence of multiple functional groups necessitates careful planning to achieve regioselective transformations while maintaining high yields and purity. Advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions or organometallic transformations, have been employed to construct the desired framework efficiently. These methodologies not only highlight the compound's synthetic accessibility but also underscore its versatility as a building block for more complex molecules.
Recent advances in computational chemistry have further enhanced our understanding of how 5-(3,5-Dicarboxyphenyl)-3-fluorophenol interacts with biological targets. Molecular modeling studies have revealed that its phenolic core can adopt multiple conformations depending on the environment, allowing it to adapt to different binding sites on proteins or enzymes. The fluorine atom has been shown to play a critical role in stabilizing these interactions through favorable electrostatic interactions with negatively charged residues or hydrophobic pockets. Such insights are invaluable for rational drug design and optimizing lead compounds for clinical development.
Preclinical studies have begun to explore the pharmacological profile of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, providing preliminary evidence of its therapeutic potential. In vitro assays have demonstrated inhibitory activity against various enzymes implicated in inflammation and pain pathways. Additionally, animal models have shown promising results regarding its ability to modulate inflammatory responses without significant side effects. These findings lay the groundwork for further investigation into its clinical efficacy and safety profiles.
The impact of 5-(3,5-Dicarboxyphenyl)-3-fluorophenol extends beyond pharmaceutical applications into materials science and nanotechnology. Its unique structural features make it an attractive candidate for designing functional materials with tailored properties. For instance, derivatives of this compound could be incorporated into polymers or nanoparticles to enhance their biocompatibility or drug-loading capacity. Such innovations could revolutionize drug delivery systems and improve therapeutic outcomes for patients suffering from chronic diseases.
As research continues to uncover new applications for 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, collaboration across disciplines will be essential to maximize its potential. Chemists will work alongside biologists and pharmacologists to refine synthetic routes and optimize pharmacokinetic properties. Meanwhile, engineers and material scientists can explore novel formulations that leverage this compound's unique characteristics. By fostering interdisciplinary collaboration, we can accelerate the translation of basic research findings into tangible benefits for society.
In conclusion,5-(3,5-Dicarboxyphenyl)-3-fluorophenol (CAS No. 1261947-97-0) represents a fascinating molecule with diverse applications spanning pharmaceuticals and materials science. Its structural features offer opportunities for designing innovative therapeutics targeting inflammatory diseases while also serving as a versatile building block for advanced materials development。The ongoing research into this compound underscores the importance of continued exploration within organic chemistry and medicinal science,promising future breakthroughs that could improve human health and quality of life。
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